molecular formula C13H18N2O4 B084170 [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate CAS No. 13792-82-0

[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate

Cat. No.: B084170
CAS No.: 13792-82-0
M. Wt: 266.29 g/mol
InChI Key: DOFXTEXQUDDDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate is a bioactive chemical compound. It is known for its unique structure and properties, making it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate typically involves the esterification of carbanilic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester)
  • Carbanilic acid, m-hydroxy-, methyl ester, hexylcarbamate (ester)
  • Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate

Uniqueness

[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate is unique due to its specific ester and carbamate functional groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

13792-82-0

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)15-12(17)19-10-7-5-6-9(8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17)

InChI Key

DOFXTEXQUDDDRF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC

13792-82-0

Synonyms

m-(tert-Butylcarbamoyloxy)carbanilic acid methyl ester

Origin of Product

United States

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